High-Strength Differential Evidence is Currently Unavailable for This Specific Compound
An exhaustive search of primary research papers, patents, and authoritative databases reveals no publicly available, head-to-head quantitative comparative data for N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide against a defined comparator under the same assay conditions. The 2018 study by Gudi et al., which specifically synthesized this compound, provides only qualitative, class-level antioxidant and anti-inflammatory activity data, stating that some analogs were "more potent than standard drugs" without disclosing exact IC50 values for this molecule [1]. The structurally related compound class is claimed in patent EP 3833345 A1 as PFK1 inhibitors for reducing lactate generation, but this patent does not provide specific data for the precise 1-methyl-1H-pyrazole-3-carboxamide variant [2]. Without single-compound quantitative evidence, no valid procurement differentiation can be established from the literature alone.
| Evidence Dimension | Class-level antioxidant and anti-inflammatory activity |
|---|---|
| Target Compound Data | Qualitative: identified as a potential antioxidant/anti-inflammatory agent within the series [1] |
| Comparator Or Baseline | No direct comparator data for this specific compound; standard drugs used for the class. |
| Quantified Difference | Not quantifiable for this specific analog. |
| Conditions | In vitro antioxidant and anti-inflammatory assays (details not specified for this single compound) [1]. |
Why This Matters
Procurement decisions for this compound must currently be based on its structural novelty and potential, rather than on proven quantitative superiority over analogs, until primary research data emerges.
- [1] Gudi Y, Mangali MS, Gundala S, Venkatapuram P, Adivireddy P. Synthesis, characterization, and bioassay of a new class of pyrazolyl/isoxazolyl oxadiazoles. Monatsh Chem. 2018;149(12):2311-2326. doi:10.1007/s00706-018-2295-7 View Source
- [2] European Patent Office. EP 3833345 A1 - Small molecule-inhibitors of 6-phosphofructo-1-kinase for reducing lactate generation by cancer cells. Published 2021-06-16. View Source
